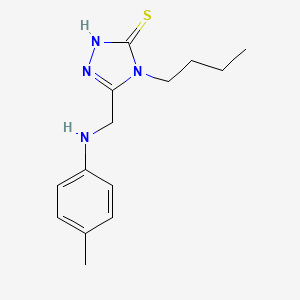![molecular formula C8H6ClNS B11766950 7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
7-(Chloromethyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with a chloromethyl group attached at the 7th position. Benzothiazoles are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)benzo[d]thiazole typically involves the chloromethylation of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
7-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the methyl derivative of benzo[d]thiazole.
科学的研究の応用
7-(Chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Chloromethyl)benzo[d]thiazole involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects . The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in medicinal chemistry for modifying biomolecules .
類似化合物との比較
Similar Compounds
Benzothiazole: Lacks the chloromethyl group and has different reactivity and applications.
2-(Chloromethyl)benzo[d]thiazole: Similar structure but with the chloromethyl group at the 2nd position, leading to different chemical properties.
7-(Bromomethyl)benzo[d]thiazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
7-(Chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it valuable in various fields of research and industry .
特性
分子式 |
C8H6ClNS |
|---|---|
分子量 |
183.66 g/mol |
IUPAC名 |
7-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChIキー |
YSITWZBUYWTUNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


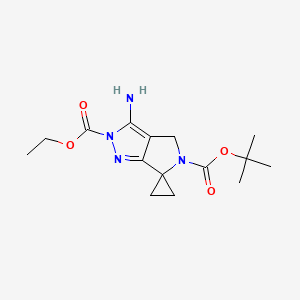

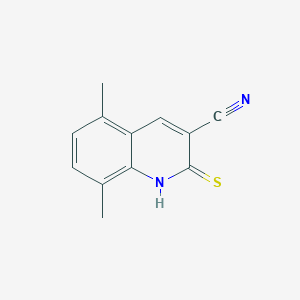
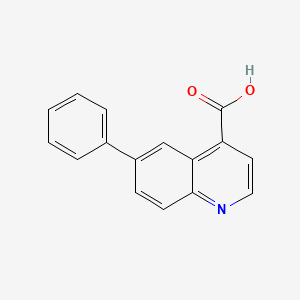

![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
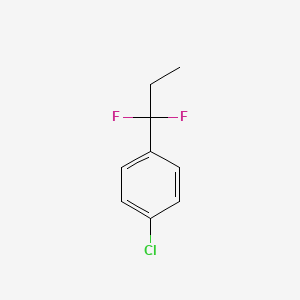
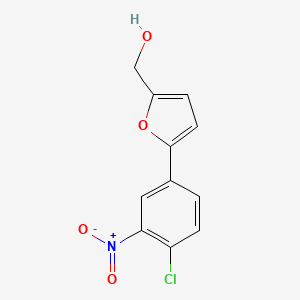
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
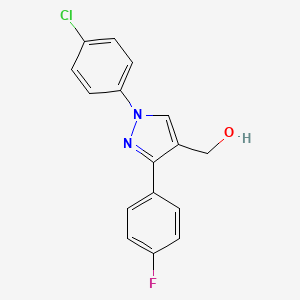
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
